N-(2-bromophenyl)isobutylsulfonamide

Description

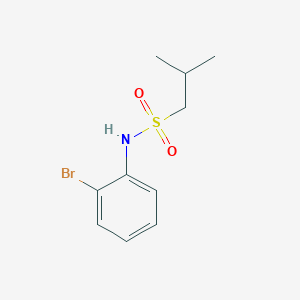

N-(2-Bromophenyl)isobutylsulfonamide is a sulfonamide derivative characterized by a 2-bromophenyl group attached to the sulfonamide nitrogen, with an isobutyl substituent on the sulfonyl moiety. Sulfonamides are widely studied for their pharmacological and material science applications, particularly as enzyme inhibitors or precursors for functionalized materials.

Properties

Molecular Formula |

C10H14BrNO2S |

|---|---|

Molecular Weight |

292.19 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-methylpropane-1-sulfonamide |

InChI |

InChI=1S/C10H14BrNO2S/c1-8(2)7-15(13,14)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

PDVHNCVHMJZTBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide ()

- Substituents : Dual tolyl (4-methylphenyl) sulfonyl groups vs. isobutyl in the target compound.

- Crystal Structure : The bromophenyl group exhibits positional disorder (74:26 occupancy ratio), with dihedral angles of 6.6° between aromatic rings. In contrast, the isobutyl group in the target compound likely imposes different steric constraints.

- Intermolecular Interactions: No classical hydrogen bonds; stabilization via C–H⋯O interactions in a zigzag pattern. This contrasts with sulfonamides featuring polar substituents, which often form stronger hydrogen bonds.

N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide ()

- Substituents : Additional bromine at positions 4 and 5, plus a methoxy group at position 2.

- Synthetic Flexibility : Bromination of precursor sulfonamides (e.g., N-(2-methoxyphenyl)benzenesulfonamide) demonstrates how halogenation patterns tune biological activity.

N-(2-Bromophenyl)thiourea ()

- Functional Group : Thiourea (–NH–C(S)–NH–) vs. sulfonamide (–SO₂–NH–).

- Hydrogen Bonding : Forms linear chains via N–H⋯S interactions, unlike sulfonamides that typically engage in N–H⋯O bonds. The thiourea’s planar geometry (80.82° dihedral angle between planes) may reduce steric hindrance compared to bulkier sulfonamides.

2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide ()

- Substituents : Propanamide and allyl groups vs. isobutyl.

- Synthesis : Lower yield (34%) compared to the target compound’s synthesis (if optimized), suggesting challenges in introducing branched alkyl groups.

- Physical Properties : Melting point (40–41°C) and spectroscopic data (e.g., NMR, MS) provide benchmarks for comparing purity and structural confirmation.

Key Observations :

Intermolecular Interactions and Stability

- Hydrogen Bonding: Sulfonamides with polar groups (e.g., –SO₂–, –OCH₃) often form N–H⋯O bonds, enhancing crystalline stability. The dual-tolyl analog lacks these but stabilizes via C–H⋯O interactions.

- Steric Effects :

- The isobutyl group in the target compound may hinder molecular packing, affecting solubility or melting point compared to less bulky analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromophenyl)isobutylsulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-bromoaniline using isobutylsulfonyl chloride. Key steps include:

- Solvent Choice : Dichloromethane (DCM) is preferred for its ability to dissolve both reactants and stabilize intermediates .

- Base Selection : Triethylamine (TEA) is used to neutralize HCl byproducts, maintaining a pH of 2–3 to precipitate the product .

- Temperature Control : Stirring at 0–5°C minimizes side reactions during sulfonylation.

- Crystallization : Slow evaporation of methanol yields high-purity crystals for structural studies .

Q. Which spectroscopic methods are most effective for characterizing structural features of N-(2-bromophenyl)sulfonamide derivatives?

- Methodological Answer :

- FT-IR : Identifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted bromophenyl groups), while ¹³C NMR confirms sulfonamide connectivity .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How do substituent variations on the sulfonamide group affect the compound’s physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -Br): Increase crystallinity and thermal stability due to enhanced intermolecular halogen bonding .

- Steric Effects : Bulky substituents (e.g., isobutyl) reduce solubility in polar solvents but improve lipophilicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disordered bromophenyl groups) be resolved using X-ray diffraction?

- Methodological Answer :

- Occupancy Refinement : Use software like SHELXL to model partial occupancies (e.g., 0.74:0.26 ratio for disordered Br atoms) .

- Thermal Ellipsoid Analysis : Differentiate static disorder from dynamic motion by analyzing anisotropic displacement parameters .

- Hydrogen Bonding Networks : Map weak interactions (e.g., C–H⋯O) to validate molecular packing despite disorder .

Q. What computational approaches predict the inhibitory potential of N-(2-bromophenyl) derivatives against kinase targets like CDK1/CDK2?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to assess binding modes, focusing on interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Val18/Asp145 in CDK2) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer mechanisms .

- Molecular Dynamics (MD) : Simulate conformational stability (e.g., dihedral angle changes >50° may indicate flexible binding) .

Q. How can researchers analyze conflicting bioactivity data from different assays for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to compare IC₅₀ values across assays .

- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of variations (p < 0.05) in cytotoxicity data .

- Meta-Analysis : Cross-reference results with structural analogs (e.g., chromene-carboxamide derivatives) to identify trends in substituent-activity relationships .

Q. In molecular dynamics simulations, how do conformational changes in N-(2-bromophenyl) derivatives influence binding affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.